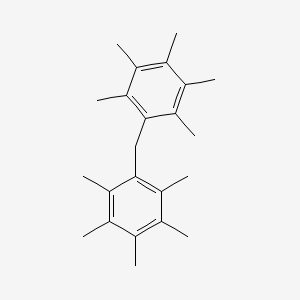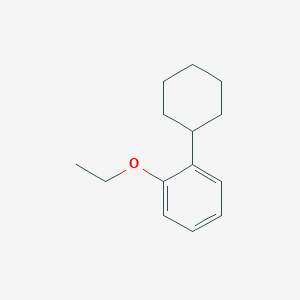![molecular formula C22H29N3O4S B14739475 N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide CAS No. 6550-89-6](/img/structure/B14739475.png)
N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core with diethylsulfamoyl and morpholinyl substituents, which contribute to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-(diethylsulfamoyl)-2-morpholin-4-ylphenylamine under controlled conditions to yield the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.
化学反应分析
Types of Reactions
N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
科学研究应用
N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide involves its interaction with specific molecular targets. The diethylsulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The morpholinyl group may enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N-[5-(diethylsulfamoyl)-2-(4-morpholinyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide
- N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-morpholinyl)acetamide
Uniqueness
N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
属性
CAS 编号 |
6550-89-6 |
|---|---|
分子式 |
C22H29N3O4S |
分子量 |
431.6 g/mol |
IUPAC 名称 |
N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide |
InChI |
InChI=1S/C22H29N3O4S/c1-4-25(5-2)30(27,28)19-10-11-21(24-12-14-29-15-13-24)20(16-19)23-22(26)18-8-6-17(3)7-9-18/h6-11,16H,4-5,12-15H2,1-3H3,(H,23,26) |
InChI 键 |
BRDHMDCGKSZNAE-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


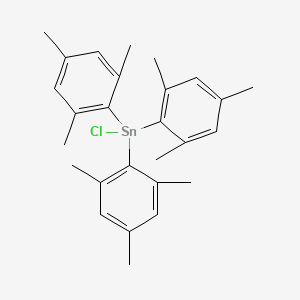


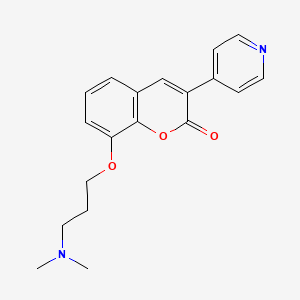

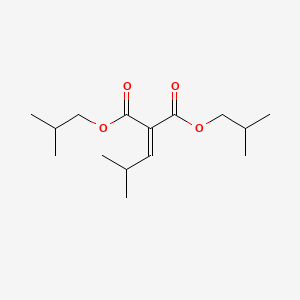
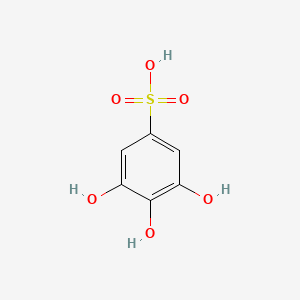
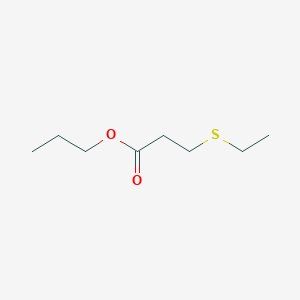
![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739421.png)
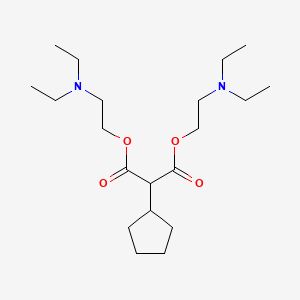
![2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14739441.png)

